1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol
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Overview
Description
1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol is a chemical compound with the molecular formula C10H10F2N2O It is characterized by the presence of a benzimidazole ring substituted with a difluoromethyl group and an ethanol moiety
Preparation Methods
The synthesis of 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol typically involves the introduction of the difluoromethyl group onto the benzimidazole ring. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the benzimidazole ring . Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Chemical Reactions Analysis
1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol can be compared with other similar compounds, such as:
1-(difluoromethyl)-1H-benzimidazole: Lacks the ethanol moiety, which may affect its solubility and reactivity.
1-(trifluoromethyl)-1H-benzimidazole: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its chemical properties and biological activity.
1-(difluoromethyl)-2-methyl-1H-benzimidazole: Has a methyl group at the 2-position, which can alter its steric and electronic properties.
Properties
IUPAC Name |
1-[1-(difluoromethyl)benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c1-6(15)9-13-7-4-2-3-5-8(7)14(9)10(11)12/h2-6,10,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOOFUIKYLLQLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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